molecular formula C12H10ClFN2O B6328950 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1270722-72-9

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6328950
CAS RN: 1270722-72-9
M. Wt: 252.67 g/mol
InChI Key: MMSCNFKVVSWVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (5-CEPFC) is a chiral pyrazole-based aldehyde that has been widely used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and natural products. It is also utilized as an intermediate in the preparation of a variety of bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. The synthesis of 5-CEPFC is relatively simple and inexpensive, making it a popular choice for the laboratory synthesis of compounds. In addition, 5-CEPFC has been shown to be a useful reagent for the preparation of a variety of compounds in organic chemistry.

Scientific Research Applications

Synthesis and Crystal Structures

  • Pyrazole compounds, including those structurally related to 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized using chalcones and hydrazine hydrate, with their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).

Properties of Pyrazole Derivatives

  • Ferrocene derivatives of pyrazole carbaldehydes have been studied, showing interesting electrochemical properties. These derivatives, including those with a structure similar to the compound , exhibit reversible one-electron oxidation–reduction waves, indicating potential applications in electrochemistry (Rodionov et al., 2011).

Structural Analysis

  • Detailed structural analysis of pyrazole carbaldehydes, closely related to the compound , has been conducted. These studies include X-ray diffraction methods to understand the molecular geometry and possible applications based on their structural features (Xu & Shi, 2011).

Applications in Synthesis of Pyrazolo[4,3-c]pyridines

  • Pyrazole carbaldehydes have been used as precursors in the synthesis of pyrazolo[4,3-c]pyridines, indicating their utility in the synthesis of complex organic compounds. This includes the use of microwave assistance and silver-triflate-catalyzed cyclization processes (Vilkauskaitė et al., 2011).

Hydrogen-Bonded Chain Formation

  • Research has shown that pyrazole carbaldehydes can link molecules through hydrogen bonding, forming chain structures. This aspect of molecular interaction is significant for understanding the compound's behavior in various applications (Trilleras et al., 2014).

Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines

  • The compound has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its role in creating fluorine-containing organic compounds (Palka et al., 2014).

Synthesis of Schiff’s Base, Azetidinones and Thiazolidinones

  • It has been utilized in synthesizing Schiff's base, azetidinones, and thiazolidinones, highlighting its versatility in organic synthesis and potential in pharmaceutical applications (Mistry et al., 2016).

properties

IUPAC Name

5-chloro-3-ethyl-1-(3-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCNFKVVSWVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.